Oxo(3-pyridinyl)acetic acid hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-oxo-2-pyridin-3-ylacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.H2O/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4H,(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDNPUBMTUJXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Oxo 3 Pyridinyl Acetic Acid Hydrate and Its Analogues
Total Synthesis Approaches to Oxo(3-pyridinyl)acetic Acid Hydrate (B1144303)
The complete synthesis of oxo(3-pyridinyl)acetic acid hydrate can be achieved through various strategic pathways, which can be broadly categorized as convergent and divergent syntheses.
Convergent Synthetic Strategies for Core Structure Assembly
One such conceptual approach could involve the reaction of a 3-pyridinyl organometallic reagent with a protected glyoxylic acid derivative. For instance, a Grignard reagent or an organolithium species derived from 3-halopyridine could be added to a protected form of glyoxylic acid, such as its ethyl ester, followed by deprotection and hydrolysis to yield the target α-keto acid. The final hydration step would likely occur during the aqueous workup or purification.
Another convergent route could utilize palladium-catalyzed cross-coupling reactions. A 3-halopyridine could be coupled with an organotin or organoboron derivative of a protected α-keto ester. Subsequent hydrolysis of the ester and any protecting groups would furnish the desired product. The versatility of modern cross-coupling methods allows for a broad range of functional group tolerance, making this a powerful strategy for accessing analogues with varied substitution patterns on the pyridine (B92270) ring.
Divergent Synthetic Pathways from Common Precursors
In contrast to convergent strategies, divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. This is particularly useful for structure-activity relationship studies of analogues.
A common precursor for the divergent synthesis of this compound and its analogues could be 3-acetylpyridine (B27631). This readily available starting material can undergo a variety of transformations. For example, oxidation of the methyl group of 3-acetylpyridine can lead to the formation of the α-keto acid. Various oxidizing agents could be employed, and the choice of reagent would be crucial to avoid over-oxidation or side reactions on the pyridine ring.
Alternatively, a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated N-benzyl aldimines or ketimines and alkynes can produce highly substituted pyridine derivatives. organic-chemistry.org These pyridines can then be further functionalized to introduce the oxoacetic acid moiety. This method provides a flexible entry point to a wide range of substituted pyridine cores. organic-chemistry.org
Another divergent approach could involve the modification of a pre-formed pyridine ring system. For instance, starting with a functionalized pyridine, such as 3-cyanopyridine, hydrolysis of the nitrile to a carboxylic acid, followed by a series of steps to introduce the α-keto group, represents a plausible divergent route.
Precursor Functionalization and Derivatization Routes
The successful synthesis of this compound heavily relies on the strategic functionalization and derivatization of precursor molecules. Key transformations include the formation of the α-keto acid and the introduction of the 3-pyridinyl group.
Chemoselective Oxidation Reactions for α-Keto Acid Formation
The formation of the α-keto acid functionality is a critical step. One common method involves the oxidation of an α-hydroxy acid precursor. The chemoselective oxidation of α-hydroxy acids to α-keto acids can be challenging due to the lability of the α-keto acid products, which can readily undergo decarboxylation. acs.org However, methods utilizing nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as a co-oxidant have proven effective for this transformation. acs.org This approach is advantageous as it is environmentally benign and simplifies the purification of the polar α-keto acid products. acs.org
Another route to α-keto acids is through the oxidation of methyl ketones. For instance, selenium dioxide (SeO2) can be used to oxidize 3-acetylpyridine directly to 3-pyridylglyoxal, which can then be further oxidized to the desired α-keto acid. Careful control of reaction conditions is necessary to achieve high selectivity.
Regioselective Pyridinylation Techniques for Introducing the 3-Pyridinyl Moiety
The introduction of the 3-pyridinyl group onto a carbon backbone requires precise regiocontrol. The use of 3,4-pyridyne intermediates offers a powerful method for the regioselective difunctionalization of pyridines. nih.govresearchgate.net By generating a 3,4-pyridyne in the presence of a nucleophile, a 3-substituted pyridine can be formed. The regioselectivity of the nucleophilic addition can be controlled by substituents on the pyridyne precursor, as predicted by the aryne distortion model. nih.gov This methodology allows for the construction of highly decorated pyridine derivatives. nih.govresearchgate.netnih.gov
Directed ortho-metalation is another powerful tool for the regioselective functionalization of the pyridine ring. By using a directing group at a specific position, lithiation can be directed to an adjacent carbon, which can then be quenched with an appropriate electrophile to introduce the desired side chain or a precursor to it. For example, N-acyl-3-(aminomethyl)pyridine derivatives can undergo regioselective lithiation at the 4-position with t-BuLi. researchgate.net
Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, provide a versatile and highly regioselective means of forming a carbon-carbon bond between the pyridine ring and the rest of the molecule. These reactions typically involve the coupling of a 3-halopyridine with an appropriate organometallic partner.
Hydration Mechanisms in Synthesis and Isolation: Role of Water in Product Stability
α-Keto acids, including oxo(3-pyridinyl)acetic acid, can exist in equilibrium with their hydrated gem-diol forms in the presence of water. nih.govnih.gov The position of this equilibrium is influenced by steric and electronic factors of the substituents adjacent to the α-keto group. nih.gov Electron-withdrawing groups tend to favor the hydrated form. libretexts.org
The hydration process is a nucleophilic addition of water to the carbonyl group and can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.orgyoutube.com In basic conditions, hydroxide, a stronger nucleophile than water, directly attacks the carbonyl carbon. libretexts.orgyoutube.com
The hydrate of oxo(3-pyridinyl)acetic acid is often the isolated and more stable form of the compound. sigmaaldrich.comchemicalbook.com The presence of water during the synthesis, particularly in the workup and purification steps, facilitates the formation of the hydrate. The stability of the hydrate can be attributed to the electronic effects of the pyridine ring and the intramolecular hydrogen bonding possibilities. The degree of hydration can be significant, with some α-keto acids existing almost entirely as the gem-diol in aqueous solution. libretexts.org
Catalytic Methods in the Synthesis of this compound
Catalytic approaches have revolutionized the synthesis of complex molecules, and the preparation of this compound is no exception. These methods offer pathways to the target molecule with high degrees of control and efficiency.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govtcichemicals.comresearchgate.net For the synthesis of pyridylacetic acid derivatives, palladium-catalyzed cross-coupling reactions are particularly relevant. acs.org These reactions often start from halopyridines and couple them with various carbon nucleophiles. acs.org
A notable strategy involves the palladium-catalyzed cross-coupling of halopyridines with enolates or their equivalents, followed by hydrolysis to yield the desired acid. acs.org Furthermore, direct C-H functionalization of the pyridine ring has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, avoiding the pre-functionalization of the starting materials. nih.gov Rhodium and copper catalysts have also been employed in related transformations. For instance, a three-component synthesis of pyridylacetic acid derivatives has been developed, which utilizes the dual reactivity of Meldrum's acid derivatives with activated pyridine-N-oxides. acs.org This method avoids the need for metal catalysts for the key bond-forming steps, but transition metals are often used in the synthesis of the precursors.
Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of pyridine derivatives, which are analogous to the synthesis of this compound.
| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2/dppf | Cross-coupling | 3-Bromopyridine, Ethyl 2-cyanoacetate | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Good | acs.org |
| CuBr·SMe2 / L1 | Enantioselective Alkylation | 4-Alkenyl pyridine, EtMgBr | Chiral alkylated pyridine | 94% | nih.govresearchgate.net |
| Rh(I) complex | Asymmetric Carbometalation | Dihydropyridine, Arylboronic acid | 3-Substituted tetrahydropyridine | 81% | nih.gov |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis. nih.gov For the stereoselective synthesis of chiral α-keto acids and their derivatives, cinchona alkaloids and their derivatives have proven to be particularly effective catalysts. rsc.orgdovepress.comnih.govunits.it These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, enabling highly enantioselective transformations.
An approach to chiral this compound could involve the asymmetric α-oxidation of a 3-pyridylacetic acid ester derivative, or an asymmetric aldol (B89426) reaction between a pyruvate (B1213749) ester and a pyridine-based aldehyde, catalyzed by a cinchona alkaloid derivative. dovepress.com These catalysts have been successfully used in the asymmetric α-chlorination of β-keto esters and in aldol reactions of β,γ-unsaturated α-ketoesters, demonstrating their potential for creating chiral centers adjacent to a carbonyl group. dovepress.comnih.gov
The following table presents examples of organocatalytic asymmetric reactions relevant to the synthesis of chiral pyridyl keto esters.
| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cinchona-based urea (B33335) catalyst | Intramolecular oxy-Michael addition | Phenol with (E)-α,β-unsaturated ketone | 2-Substituted chroman | 83% | dovepress.com |
| 9-Amino(9-deoxy)epi-cinchona alkaloid | Asymmetric aldol reaction | Acetone, β,γ-Unsaturated α-ketoester | Chiral tertiary alcohol | Excellent | dovepress.com |
| (DHQD)2AQN | Kinetic Resolution of Anhydrides | Racemic cyclic anhydride, Ethanol (B145695) | Enantiomerically enriched hemiester | High | units.it |
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. rsc.org Enzymes such as lipases, transaminases, and dehydrogenases are particularly useful for the enantioselective production of compounds like this compound. researchgate.netresearchgate.nettdx.catnih.govnih.govnih.govnih.govrsc.orgnih.govmdpi.comresearchgate.net
One potential biocatalytic route is the kinetic resolution of a racemic ester of Oxo(3-pyridinyl)acetic acid using a lipase (B570770). researchgate.netnih.govnih.gov The lipase would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid. Another powerful strategy is the asymmetric synthesis of a chiral precursor. For instance, a transaminase could be used for the asymmetric amination of a 3-pyridyl ketone, followed by oxidative deamination to the α-keto acid. tdx.catnih.govrsc.orgmdpi.com Alternatively, a dehydrogenase could catalyze the stereoselective reduction of the keto group in Oxo(3-pyridinyl)acetic acid to a chiral α-hydroxy acid, which could then be used as a resolved intermediate. nih.govnih.govacs.org
The table below summarizes relevant biocatalytic transformations for the synthesis of chiral building blocks.
| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Lipase | Kinetic Resolution | Racemic ester | Enantiopure ester and acid | High enantioselectivity | researchgate.netnih.govnih.gov |
| Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral ketone | Chiral amine | Direct amination with high ee | tdx.catnih.govrsc.orgmdpi.com |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral ketone | Chiral alcohol | High enantio- and diastereoselectivity | nih.govacs.org |
| Amino Acid Dehydrogenase | Reductive Amination | α-Keto acid | Chiral amino acid | High stability and broad substrate specificity | nih.gov |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, can lead to shorter reaction times, higher yields, and easier product purification. conicet.gov.arresearchgate.netnih.gov For the synthesis of pyridine derivatives, several solvent-free methods have been reported, such as the Hantzsch-like condensation catalyzed by heteropolyacids and the synthesis of triarylpyridines from chalcones and ammonium (B1175870) acetate (B1210297). conicet.gov.arresearchgate.net The use of magnetically recoverable nanocatalysts also allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. nih.gov
The following table highlights examples of solvent-free synthetic methods for pyridine derivatives.
| Catalyst/Conditions | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Wells-Dawson heteropolyacid | Hantzsch-like condensation | Solvent-free, 80 °C | conicet.gov.ar |
| Ammonium acetate, Acetic acid (cat.) | Kroehnke pyridine synthesis | Solvent-free, 100 °C | researchgate.net |
| Fe3O4@SiO2@Pr-SO3H | Multicomponent reaction | Magnetically recoverable catalyst, solvent-free | nih.gov |
The use of renewable feedstocks is a critical component of sustainable chemistry. There is growing research into the synthesis of pyridines from biomass-derived starting materials such as lignin, furfural, and glycerol. acsgcipr.org For example, aldehydes and ketones derived from the pyrolysis of biomass can react with ammonia (B1221849) to form pyridines. acsgcipr.org While these methods often produce complex mixtures, synthetic biology approaches are being developed to produce single pyridine structures from renewable sources. acsgcipr.org
Atom economy, a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key principle of green chemistry. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. The three-component synthesis of pyridylacetic acid derivatives from pyridine-N-oxides and Meldrum's acid derivatives is an example of a more atom-economical process compared to traditional multi-step syntheses that involve protecting groups and generate significant waste. acs.org
Process Efficiency and Waste Minimization Strategies in Manufacturing Routes
The industrial-scale synthesis of this compound and its analogues necessitates a strong focus on process efficiency and waste minimization to ensure economic viability and environmental sustainability. Modern synthetic methodologies are increasingly scrutinized for their ability to deliver high yields and throughput while minimizing the generation of hazardous byproducts. This section explores key strategies and research findings aimed at optimizing the manufacturing routes for these valuable chemical entities.
Key drivers for improving process efficiency include reducing the number of synthetic steps, maximizing atom economy, and utilizing catalytic processes over stoichiometric reagents. Waste minimization efforts are centered on the principles of green chemistry, such as the use of safer solvents, recycling of reagents and catalysts, and the design of inherently safer chemical processes.
Research Findings on Process Efficiency
Recent advancements in synthetic chemistry have led to more streamlined and efficient routes for producing pyridinyl-based compounds. For instance, high-throughput sequences based on the aza-Achmatowicz reaction have been developed for the multi-gram scale synthesis of related oxopyridinyl scaffolds. nih.gov These newer protocols have been shown to be more efficient than earlier, lengthier synthetic methods. nih.gov
A notable example of process intensification is the development of a two-step chemical reaction to produce 3-Pyridineacetic acid hydrochloride, a closely related analogue. This method, which starts from 3-vinylpyridine, significantly shortens the preparation process and achieves yields exceeding 86%. google.com The simplicity of the operation and the high yield represent a significant improvement over previous manufacturing routes.
The following table provides a comparative overview of different synthetic approaches, highlighting the improvements in process efficiency.
| Synthetic Route | Key Reactants | Number of Steps | Reported Yield | Key Advantages | Reference |
| Traditional Route | Nicotinic acid derivatives | Multiple | Variable | Established chemistry | N/A |
| Aza-Achmatowicz Reaction | Furfuryl amine, m-CPBA | 3 | High (for scaffolds) | High-throughput, scalable | nih.gov |
| Two-Step from 3-vinylpyridine | 3-vinylpyridine, morpholine, sulfur, HCl | 2 | >86% | Shortened process, high yield | google.com |
Waste Minimization Strategies
The principles of green chemistry are central to modern waste minimization strategies in the synthesis of this compound. A primary focus is the replacement of hazardous reagents and the reduction of solvent waste.
Catalytic Routes: The use of catalytic methods is a cornerstone of green chemistry, offering a pathway to reduce waste and improve reaction efficiency. csic.es For instance, the synthesis of various carboxylic acids is increasingly moving away from stoichiometric oxidants, which generate significant waste, towards catalytic systems. researchgate.net While specific catalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of catalyst selection and optimization are applicable. The development of robust, recyclable catalysts would significantly reduce the environmental footprint of the manufacturing process.
Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum number of atoms from the reactants are incorporated into the final product. The aforementioned two-step synthesis of 3-Pyridineacetic acid hydrochloride is an example of a process with improved atom economy compared to longer, multi-step syntheses that involve numerous protection and deprotection steps. google.com
The following table outlines key waste minimization strategies and their potential impact on the synthesis of this compound.
| Strategy | Description | Potential Impact on this compound Synthesis |
| Catalyst Development | Introduction of selective and recyclable catalysts for oxidation or other key steps. | Reduction of inorganic waste from stoichiometric reagents; potential for continuous processing. |
| Solvent Management | Use of greener solvents (e.g., water, ethanol) and implementation of solvent recycling systems. | Lowered VOC emissions; reduced operational costs; improved worker safety. |
| Process Intensification | Combining multiple reaction steps into a single, one-pot procedure. | Reduced reactor occupancy and energy consumption; minimized purification steps and associated waste. |
| Alternative Feedstocks | Exploration of bio-based starting materials for the pyridine ring or acetic acid moiety. | Reduced reliance on petrochemical feedstocks; potential for a more sustainable lifecycle. csic.esresearchgate.net |
Mechanistic Investigations of Chemical Transformations Involving Oxo 3 Pyridinyl Acetic Acid Hydrate
Decarboxylation Pathways and Resulting Derivatives
The decarboxylation of Oxo(3-pyridinyl)acetic acid hydrate (B1144303), leading to the formation of 3-pyridyl-containing derivatives, can be achieved through thermal or catalyzed pathways. These processes are of fundamental interest as they provide routes to functionalized pyridine (B92270) scaffolds, which are prevalent in pharmaceuticals and agrochemicals.
Kinetics and Thermodynamics of Thermal Decarboxylation
The thermal decarboxylation of α-keto acids, particularly those with a heterocyclic ring, is a complex process influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. For pyridinecarboxylic acids, the position of the carboxyl group and the presence of other substituents significantly affect the rate and mechanism of decarboxylation. researchgate.netresearchgate.net
In the case of Oxo(3-pyridinyl)acetic acid, which can be considered a derivative of picolinic acid (pyridine-2-carboxylic acid), the mechanism of thermal decarboxylation is expected to proceed through a zwitterionic intermediate, similar to the Hammick mechanism. researchgate.net The pyridine nitrogen plays a crucial role in stabilizing the negative charge that develops on the ring during the transition state of CO2 elimination.
The kinetics of decarboxylation of related 3-substituted picolinic acids have been studied, revealing that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the reaction. researchgate.net This is attributed to steric hindrance that forces the carboxyl group out of the plane of the pyridine ring, thereby weakening the C-C bond that is broken during decarboxylation. researchgate.net In aqueous solutions, the rate of decarboxylation is also highly dependent on the pH of the medium. researchgate.net
Table 1: Factors Influencing Thermal Decarboxylation of Pyridinecarboxylic Acids
| Factor | Influence on Decarboxylation Rate | Rationale |
| Substituent at 3-position | Acceleration by both electron-donating and electron-withdrawing groups | Steric hindrance twisting the carboxyl group out of the ring plane, weakening the C-C bond. researchgate.net |
| Solvent | Polar, protic solvents can facilitate the reaction | Stabilization of charged intermediates and transition states. |
| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for C-C bond cleavage. |
| pH | Rate is dependent on the protonation state of the molecule | The zwitterionic form is often the most reactive species. researchgate.net |
Catalyzed Decarboxylation Mechanisms: Role of Lewis Acids and Bases
The decarboxylation of Oxo(3-pyridinyl)acetic acid can be significantly facilitated by the use of catalysts, particularly Lewis acids. Lewis acids can coordinate to the carbonyl oxygen of the keto group or the carboxylic acid, thereby activating the molecule towards decarboxylation. Metals such as copper, rhodium, and nickel have been shown to be effective catalysts for the decarboxylative coupling of related carboxylic acids. nih.govnih.govprinceton.edu
The mechanism of Lewis acid-catalyzed decarboxylation often involves the formation of a metal-carboxylate complex. This coordination polarizes the C-C bond to be cleaved, lowering the activation energy for the elimination of carbon dioxide. The resulting organometallic intermediate can then be protonated or participate in further coupling reactions.
For instance, Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with oximes to form pyridines has been reported. nih.gov While this is a more complex transformation, it highlights the ability of transition metals to mediate decarboxylation and subsequent C-C or C-N bond formation. Similarly, nickel-catalyzed decarboxylative arylation of α-oxo acids provides a direct route to ketones. princeton.edu
The use of a base can also promote decarboxylation, particularly if it facilitates the formation of a more reactive carboxylate anion. However, in the context of catalyzed reactions, a base might also act as a ligand for the metal center or deprotonate other parts of the molecule.
Reactions at the α-Keto Moiety
The α-keto moiety in Oxo(3-pyridinyl)acetic acid hydrate is a highly reactive functional group that can undergo a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.
Nucleophilic Additions to the Carbonyl Group: Scope and Selectivity
The electrophilic carbon atom of the α-keto group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These nucleophilic addition reactions can be either base-promoted or acid-catalyzed. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, while under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
The scope of nucleophiles that can add to the α-keto group is broad and includes:
Hydride reagents: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the keto group to a hydroxyl group, forming the corresponding α-hydroxy acid. youtube.com
Organometallic reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.
Cyanide: The addition of cyanide (from a source like HCN or KCN) leads to the formation of a cyanohydrin. youtube.com
Amines: Primary and secondary amines can add to the carbonyl group to form imines or enamines, respectively.
Alcohols: In the presence of an acid catalyst, alcohols can add to the keto group to form hemiketals and subsequently ketals.
The selectivity of these additions can be influenced by steric and electronic factors. The pyridine ring and the adjacent carboxylic acid group can affect the accessibility of the carbonyl carbon and the stability of the tetrahedral intermediate.
Condensation Reactions (e.g., Knoevenagel, Biginelli analogues) and Heterocyclic Ring Formation
The α-keto moiety of this compound can participate in condensation reactions with active methylene (B1212753) compounds in reactions analogous to the Knoevenagel condensation. nih.gov These reactions typically involve the deprotonation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base, followed by nucleophilic attack on the carbonyl carbon of the keto acid. Subsequent dehydration and cyclization can lead to the formation of various heterocyclic rings.
For example, the condensation of a related 3-oxo-propanal with active methylene nitriles in the presence of ammonium (B1175870) acetate (B1210297) has been shown to yield substituted nicotinates (derivatives of pyridine). nih.gov This suggests that this compound could be a valuable precursor for the synthesis of more complex, functionalized pyridine derivatives through similar condensation-cyclization strategies.
Biginelli-type reactions, which are multicomponent reactions that typically form dihydropyrimidinones, could also be envisioned, where the α-keto acid would serve as the ketone component.
Redox Chemistry: Selective Reductions to Hydroxy Acids and Oxidations
The redox chemistry of the α-keto moiety in this compound offers pathways to other valuable functional groups.
Selective Reduction: The selective reduction of the α-keto group to an α-hydroxy acid is a key transformation. This can be achieved using a variety of reducing agents. The choice of reagent is crucial to avoid the reduction of the carboxylic acid or the pyridine ring. Milder reducing agents like sodium borohydride (NaBH4) are generally suitable for the selective reduction of ketones in the presence of carboxylic acids. youtube.com The resulting α-hydroxy pyridinylacetic acid is a chiral molecule, and asymmetric reduction methods could potentially provide access to enantiomerically enriched products.
Oxidation: The α-keto acid moiety can undergo oxidative cleavage. For instance, oxidation with nickel peroxide has been shown to cleave α-keto acids. nih.gov The products of such an oxidation would depend on the specific reaction conditions. In some cases, oxidative decarboxylation could occur. The presence of the pyridine ring might also influence the outcome of the oxidation, as the nitrogen atom can be susceptible to oxidation itself, forming a pyridine N-oxide, though this typically requires specific oxidizing agents. arkat-usa.org The interaction between the glycine (B1666218) cleavage system and α-keto acid dehydrogenase complexes in biological systems suggests that enzymatic oxidative decarboxylation is also a possible transformation. nih.gov
Reactions at the Pyridine Nitrogen and Ring System
The pyridine moiety within this compound presents a rich landscape for chemical transformations, including reactions at the basic nitrogen atom and electrophilic substitutions on the aromatic ring.
The lone pair of electrons on the pyridine nitrogen atom makes it a target for oxidation and alkylation reactions.
N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common transformation. wikipedia.org This reaction is significant because it can alter the electronic properties of the pyridine ring, often activating it for further functionalization. youtube.comresearchgate.net For 3-substituted pyridines, N-oxidation proceeds readily, though the yields can be variable depending on the substituent. nih.gov In the case of this compound, oxidation would likely be achieved using peroxy acids like peracetic acid or peroxybenzoic acid. wikipedia.org
The presence of an amine-containing side chain can complicate N-oxidation, but selective oxidation of the heteroaryl nitrogen is possible using strategies like in situ protonation of the more basic aliphatic amine, thereby deactivating it towards the oxidant. nih.gov The resulting Oxo(3-pyridinyl)acetic acid N-oxide could serve as a precursor for synthesizing derivatives with potential applications in pharmaceuticals, as seen with other pyridine-N-oxides which are intermediates for drugs like omeprazole (B731) and niflumic acid. wikipedia.org
N-Alkylation: The pyridine nitrogen can also be alkylated using various alkylating agents. This reaction leads to the formation of pyridinium (B92312) salts. nih.gov The reactivity in N-alkylation is influenced by the steric and electronic nature of both the pyridine substrate and the alkylating agent. acs.org For this compound, N-alkylation would introduce a positive charge on the nitrogen, significantly altering the molecule's properties and making the pyridine ring even more electron-deficient. This property is exploited in various synthetic methodologies, including transition-metal-free direct alkylation processes where pyridine derivatives act as hydrogen shuttles. rsc.org
Table 1: N-Oxidation and N-Alkylation Reactions of Pyridine Derivatives
| Reaction Type | Reagent Class | Product | Key Features | Relevant Citations |
|---|---|---|---|---|
| N-Oxidation | Peroxy acids | Pyridine-N-oxide | Increases reactivity for ring functionalization. | wikipedia.orgyoutube.com |
| N-Alkylation | Alkyl halides | Pyridinium salt | Introduces positive charge; deactivates the ring. | nih.govacs.org |
Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging but important transformation for its functionalization.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). gcwgandhinagar.comyoutube.com Furthermore, the reaction conditions for EAS often involve strong acids (e.g., nitration with HNO₃/H₂SO₄), which protonate the pyridine nitrogen to form a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult. youtube.comgcwgandhinagar.comrsc.org
When substitution does occur, it preferentially happens at the 3-position (meta-position), as attack at the 2- or 4-position would create an unstable intermediate with a positive charge on the nitrogen atom. quora.com Since Oxo(3-pyridinyl)acetic acid already has a substituent at the 3-position, further electrophilic substitution would be directed by this existing group. The oxo(acetic acid) group is an electron-withdrawing, meta-directing group in the context of a benzene ring. On the already deactivated pyridine ring, this would likely direct incoming electrophiles to the 5-position, which is meta to the existing substituent.
To overcome the low reactivity, functionalization is often carried out on the more reactive pyridine-N-oxide derivative. youtube.com The N-oxide group is activating and directs incoming electrophiles to the 2- and 4-positions. Subsequent removal of the N-oxide oxygen can provide access to otherwise difficult-to-synthesize substituted pyridines. youtube.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
| Position of Attack | Stability of Intermediate | Outcome | Relevant Citations |
|---|---|---|---|
| 2- or 4- (ortho/para) | Unfavorable (positive charge on N) | Disfavored | quora.com |
| 3- (meta) | More stable | Favored kinetic product | youtube.comquora.com |
The pyridine nitrogen and the oxygen atoms of the α-keto acid group make Oxo(3-pyridinyl)acetic acid a versatile ligand for metal complexation. wikipedia.org Pyridine itself is a well-known ligand in coordination chemistry, typically binding to metal ions as a two-electron, L-type ligand. wikipedia.org
The presence of multiple potential donor sites (pyridine N, keto O, and carboxylate O) allows for various coordination modes. Research on related ligands provides insight into the potential behavior of this compound. For instance, di-2-pyridyl ketone and its derivatives are known to coordinate with metals through both the pyridine nitrogens and the carbonyl oxygen, often in a chelating fashion. researchgate.net In contrast, studies on lanthanide complexes with the similar 3-pyridylacetic acid ligand showed that coordination occurred exclusively through the carboxylate group, with the pyridine nitrogen remaining uncoordinated. acs.org
For Oxo(3-pyridinyl)acetic acid, the coordination outcome would likely depend on the metal ion's nature (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands. It could act as a:
Monodentate ligand: coordinating only through the pyridine nitrogen or one of the oxygen atoms.
Bidentate ligand: forming a chelate ring by coordinating through the pyridine nitrogen and the keto oxygen (an N,O-chelate).
Bridging ligand: connecting two or more metal centers.
The inherent hard oxygen and nitrogen donor atoms suggest a rich coordination chemistry, similar to that observed for 2-pyridonate ligands. rsc.org Such complexes have applications in catalysis and materials science. wikipedia.org
Influence of the Hydrate Form on Reactivity and Selectivity
The "hydrate" designation indicates that water is an integral part of the compound's structure. This is common for α-keto acids, which can exist in equilibrium with their gem-diol (hydrated) form in aqueous solutions. researchgate.netresearchgate.net
The equilibrium between the ketone and the hydrate is influenced by electronic factors. Electron-withdrawing groups attached to the carbonyl carbon tend to stabilize the hydrate form. libretexts.orgyoutube.com The electron-deficient pyridine ring acts as such a group, suggesting that the equilibrium for Oxo(3-pyridinyl)acetic acid may significantly favor the hydrated gem-diol structure.
The water molecule within the crystal lattice of the hydrate is not merely a spectator. It can actively participate in and influence chemical reactions.
As a Reactant: The water can act as an internal nucleophile or proton source/sink, potentially facilitating hydrolysis or other water-mediated reactions.
As a Catalyst: In some cases, water can participate in catalysis. For example, in biomass conversion, water can alter the identity of surface intermediates and affect catalytic activity, sometimes leading to lower reaction rates. pnnl.gov
As a Medium Modifier: The entrapped water can influence the local polarity and solvation environment around the reactive sites of the molecule, thereby affecting reaction pathways and selectivity.
Studies on catalysis in high-temperature water have shown that the properties of water change dramatically, and the use of water-tolerant Lewis acids can be effective for promoting organic reactions in aqueous media. umich.edu The hydrate's water molecule could play a similar role on a micro-environmental scale, influencing the interaction with catalysts or other reagents.
Pharmaceutical compounds and other fine chemicals often exist in multiple solid forms, including anhydrous and various hydrated states. nih.gov The interconversion between these forms is a critical aspect of their chemistry. nih.govresearchgate.net
Thermodynamics: The relative stability of the anhydrous and hydrate forms is a function of temperature and water activity (or relative humidity). nih.govresearchgate.net At a specific transition temperature and humidity, the two forms can be in equilibrium. Below this point, the hydrate is typically the more stable form, while above it, the anhydrous form is favored. The thermodynamic relationship can be investigated using slurry experiments in various solvents and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govresearchgate.net
Kinetics: The rate at which the interconversion occurs is also crucial. Some hydrate-anhydrous transformations are rapid, occurring within minutes in aqueous slurries, while solid-state conversions can be much slower and are highly dependent on relative humidity. nih.govresearchgate.net The kinetics of this phase transition for this compound would be important for its storage, handling, and formulation, as an unintended phase change could alter its physical and chemical properties. The kinetics of hydration/dehydration for α-keto acids are generally fast, allowing for the observation of both species in solution by techniques like NMR spectroscopy. researchgate.net
Table 3: Factors Influencing Anhydrous-Hydrate Interconversion
| Factor | Influence | Implication | Relevant Citations |
|---|---|---|---|
| Temperature | Governs thermodynamic stability. | Determines which form is more stable. | nih.gov |
| Water Activity / Relative Humidity | Drives the hydration/dehydration process. | Controls phase stability in storage and processing. | nih.govresearchgate.net |
| Solvent | Can mediate the transformation. | Affects the rate and outcome of crystallization. | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like oxo(3-pyridinyl)acetic acid hydrate (B1144303) in solution.
Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and revealing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For oxo(3-pyridinyl)acetic acid hydrate, COSY would reveal the correlations between the adjacent protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and for confirming the connection between the pyridine ring, the keto group, and the carboxylic acid moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help in determining the preferred conformation of the molecule in solution.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H couplings | Correlations between H-2, H-4, H-5, and H-6 of the pyridine ring. |
| HSQC | Correlates directly bonded ¹H and ¹³C | Correlations for C-2/H-2, C-4/H-4, C-5/H-5, and C-6/H-6. |
| HMBC | Shows long-range ¹H-¹³C couplings (2-3 bonds) | Correlations from pyridinyl protons to the carbonyl carbon and the carboxylic carbon. |
| NOESY | Identifies through-space ¹H-¹H proximity | Correlations between protons on the pyridine ring that are spatially close. |
Solid-state NMR (ssNMR) provides information about the structure and dynamics of the compound in its solid form. This is crucial for studying polymorphs and the nature of the hydrate. Different crystalline forms (polymorphs) of this compound will exhibit distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions. Furthermore, ssNMR can be used to probe the proximity of water molecules to the organic molecule, confirming the hydrate structure and investigating the dynamics of the water molecules within the crystal lattice.
Advanced Mass Spectrometry (MS) Techniques
Advanced MS techniques are vital for confirming the molecular weight and elemental formula, as well as for structural elucidation through fragmentation analysis.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. Common fragmentation pathways would likely involve the loss of water, carbon dioxide from the carboxylic acid group, and cleavage of the bond between the carbonyl group and the pyridine ring. This technique is also invaluable for identifying potential metabolites, as they would likely be modifications of the parent compound, leading to predictable shifts in the mass of the parent and daughter ions.
| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water |
| [M+H]⁺ | [M+H - CO₂]⁺ | Carbon Dioxide |
| [M+H]⁺ | [C₅H₄NCO]⁺ | Formic acid |
High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of this compound by comparing the experimentally measured exact mass with the calculated mass for a given formula. This is a definitive method for confirming the chemical formula and is a standard requirement for the publication of new chemical entities.
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and their chemical environment.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the water of hydration, the C=O stretches of the keto and carboxylic acid groups, and the C=C and C=N stretching vibrations of the pyridine ring. The positions and shapes of these bands can provide information about hydrogen bonding within the crystal structure.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and can provide additional information about the vibrations of the carbon skeleton of the pyridine ring. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.
| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid & Water) | 3500 - 2500 (broad) | Weak |
| C=O Stretch (Keto & Carboxylic Acid) | 1750 - 1650 | 1750 - 1650 |
| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1450 | 1600 - 1450 |
Chromatographic Separation and Purity Analysis
Oxo(3-pyridinyl)acetic acid is a chiral molecule due to the presence of a stereocenter at the α-carbon. Consequently, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical in pharmaceutical contexts. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.
The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. scas.co.jpchiralpedia.com For acidic compounds like Oxo(3-pyridinyl)acetic acid, several types of CSPs are effective:
Pirkle-type columns : These phases often contain π-acidic or π-basic aromatic rings and are capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. scas.co.jp
Polysaccharide-based columns : Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and show broad applicability for the separation of various racemates, including carboxylic acids.
Macrocyclic antibiotic columns : Columns based on selectors like vancomycin (B549263) or teicoplanin can be very effective for separating chiral acids, often operating in reversed-phase mode. longdom.org
An alternative approach is the use of a chiral mobile phase additive (CMPA), where an enantiomerically pure compound is added to the mobile phase, and separation is performed on a standard achiral column. chiralpedia.com
Impurity profiling is a mandatory step in the development of chemical entities to ensure their quality and safety. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the detection, identification, and quantification of impurities in this compound. resolvemass.caijprajournal.comijnrd.orgnih.gov
LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. ijprajournal.com A typical workflow involves developing a stability-indicating HPLC method, often on a C18 reversed-phase column, capable of separating the main component from its potential impurities. These impurities can arise from the synthetic route (e.g., starting materials, by-products) or from degradation.
The effluent from the LC column is directed into the mass spectrometer, where electrospray ionization (ESI) is a common technique for ionizing polar molecules like Oxo(3-pyridinyl)acetic acid. The mass spectrometer provides the molecular weight of the parent compound and its impurities. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the ion corresponding to an impurity is isolated, fragmented, and the resulting fragment ions are analyzed to piece together its structure. nih.gov This "fingerprinting" allows for the confident identification of impurities, even at very low levels. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for the analysis of more volatile or thermally stable impurities, or for residual solvent analysis. However, for a polar, non-volatile compound like Oxo(3-pyridinyl)acetic acid, derivatization would likely be required to increase its volatility for GC analysis.
Advanced X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. iucr.org This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, an SCXRD study would be invaluable. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to:
Determine the Absolute Configuration : For a chiral compound, SCXRD can determine which of the two possible enantiomers (R or S) is present in the crystal. This is typically achieved by analyzing the anomalous scattering of the X-rays. iucr.org
Elucidate Crystal Packing : The analysis reveals how the molecules are arranged in the crystal lattice. This includes a detailed mapping of the hydrogen bonding network involving the acid, the pyridine ring, and the water molecules of hydration. iucr.orgiucr.org
Provide Precise Molecular Geometry : SCXRD yields highly accurate measurements of all bond lengths and angles, confirming the connectivity and conformation of the molecule in the solid state.
Although a specific SCXRD study for this compound is not found in the surveyed literature, the methodology is well-established and would provide the ultimate structural characterization of this compound. iucr.orgnih.gov
Powder X-ray Diffraction for Polymorphism Screening and Amorphous Content Determination
Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the non-destructive analysis of crystalline and amorphous materials. The method relies on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystalline lattice, providing a "fingerprint" of the material's solid-state structure.
Polymorphism Screening:
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute to investigate for any new chemical entity. Different polymorphs of the same compound can exhibit significant variations in their physicochemical properties, including solubility, melting point, stability, and bioavailability. Consequently, comprehensive polymorphism screening is a regulatory expectation and a crucial step in drug development.
A systematic polymorphism screen for this compound would involve the crystallization of the compound under a wide array of conditions, such as different solvents, temperatures, and pressures. Each resulting solid form would then be analyzed by PXRD. The appearance of distinct diffraction patterns, characterized by peaks at different 2θ angles, would indicate the presence of different polymorphs.
While extensive searches of scientific literature and chemical databases have been conducted, specific experimental data detailing a comprehensive polymorphism screen for this compound is not publicly available at this time. Such studies are often proprietary to the developing organizations. However, a hypothetical table below illustrates how such data would be presented.
Hypothetical PXRD Data for Polymorphs of this compound
| Polymorph | Significant 2θ Peaks (°) | Relative Intensity (%) |
| Form I | 10.2 | 100 |
| 15.5 | 85 | |
| 20.8 | 95 | |
| 25.1 | 70 | |
| Form II | 8.5 | 90 |
| 12.3 | 100 | |
| 18.7 | 75 | |
| 22.4 | 80 |
This table is for illustrative purposes only, as no specific polymorphs of this compound have been publicly reported.
Amorphous Content Determination:
In addition to crystalline forms, a compound can also exist in an amorphous state, lacking long-range molecular order. Amorphous materials typically exhibit different properties compared to their crystalline counterparts, often having higher solubility and dissolution rates. However, they can also be less stable. Therefore, quantifying the amount of amorphous content within a predominantly crystalline sample is essential for quality control and ensuring product consistency.
PXRD can be used for the quantitative analysis of amorphous content. A crystalline material produces sharp diffraction peaks, while an amorphous material results in a broad, diffuse halo in the diffraction pattern. By creating calibration curves with known mixtures of crystalline and amorphous forms of this compound, the percentage of amorphous content in an unknown sample can be determined by analyzing the intensity of the crystalline peaks relative to the amorphous halo.
As with polymorphism, specific research detailing the determination of amorphous content for this compound is not available in the public domain. The data table below is a hypothetical representation of how results from such an analysis might be structured.
Hypothetical Data for Amorphous Content Determination in this compound Batches
| Batch Number | Integrated Crystalline Peak Area | Integrated Amorphous Halo Area | Calculated Amorphous Content (%) |
| ABC-001 | 95000 | 5000 | ~5.0 |
| ABC-002 | 98000 | 2000 | ~2.0 |
| ABC-003 | 92000 | 8000 | ~8.0 |
This table is for illustrative purposes only and is not based on experimental data for the specified compound.
Theoretical and Computational Chemistry Approaches Applied to Oxo 3 Pyridinyl Acetic Acid Hydrate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to elucidating the electronic properties and energetic landscape of oxo(3-pyridinyl)acetic acid hydrate (B1144303). These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For oxo(3-pyridinyl)acetic acid hydrate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.netelectrochemsci.org
The electronic structure analysis reveals the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. In similar pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the carboxyl group, while the LUMO is distributed over the keto and pyridine moieties. iau.irnih.gov
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides a detailed picture of the charge distribution and intramolecular interactions. researchgate.net For this compound, NBO analysis would likely show significant negative charges on the oxygen and nitrogen atoms, highlighting their roles as potential sites for electrophilic attack and hydrogen bonding. The delocalization of electron density between the pyridine ring and the α-keto acid side chain can also be quantified, providing insights into the molecule's resonance stabilization.
Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Keto Acids
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 D | Polarity and intermolecular interactions |
Note: These values are representative and can vary based on the specific computational method and the environment (gas phase or solvent).
Ab Initio Methods for High-Accuracy Reaction Pathway Energetics and Transition State Characterization
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for calculating reaction energetics and characterizing transition states compared to DFT. These methods are computationally more demanding but are invaluable for studying reaction mechanisms.
For this compound, ab initio calculations can be employed to investigate various potential reactions, such as decarboxylation, enolization, and reactions with other molecules. By mapping the potential energy surface, the transition state structures can be located, and the activation energies for different reaction pathways can be determined. This information is crucial for predicting the compound's stability and reactivity under different conditions. For instance, studies on the keto-enol tautomerism of similar compounds have utilized ab initio methods to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. wayne.educuni.cznih.gov
Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict both Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can help in the assignment of signals and confirm the molecular structure.
Similarly, the calculation of vibrational frequencies through DFT can provide a theoretical infrared spectrum. By comparing the calculated frequencies and intensities with the experimental IR spectrum, the vibrational modes of the molecule can be assigned to specific functional groups, such as the C=O stretches of the keto and carboxylic acid groups, and the vibrational modes of the pyridine ring. iau.irnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to the approximations inherent in the theoretical models. iau.ir
Table 2: Representative Calculated and Experimental Vibrational Frequencies for a Pyridine Carboxylic Acid Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (acid) | ~3500 | ~3450 |
| C=O stretch (keto) | ~1720 | ~1700 |
| C=O stretch (acid) | ~1690 | ~1670 |
| Pyridine ring stretch | ~1600 | ~1590 |
| C-O stretch (acid) | ~1300 | ~1280 |
Note: The calculated frequencies are typically scaled to account for anharmonicity and other factors.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum mechanical calculations.
Conformational Sampling and Dynamic Behavior in Solution and Solid State
MD simulations can be used to explore the conformational landscape of this compound in both the solution and solid states. In solution, the molecule's flexibility, particularly the rotation around the single bonds connecting the pyridine ring, the keto group, and the carboxylic acid, can be investigated. These simulations can identify the most stable conformations and the energy barriers between them. The presence of the hydrate form, with one or more water molecules, will significantly influence the conformational preferences through hydrogen bonding.
In the solid state, MD simulations can provide insights into the crystal packing and the dynamics of the molecules within the crystal lattice. This can help in understanding the stability of the crystalline form and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that hold the crystal together. acs.org
Interactions with Solvents and Biological Macromolecules (e.g., protein binding simulations)
Understanding the interaction of this compound with its environment is crucial for predicting its behavior in different media. MD simulations are well-suited for studying the solvation of the molecule, revealing the structure of the solvent shell around the solute and the dynamics of the solvent molecules.
Furthermore, MD simulations, often in conjunction with molecular docking, can be used to investigate the potential binding of this compound to biological macromolecules, such as proteins. nih.gov Molecular docking can predict the preferred binding orientation of the molecule within the active site of a protein, while subsequent MD simulations can assess the stability of the protein-ligand complex and provide detailed information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. acs.orgnih.gov These simulations are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity.
Docking and Molecular Modeling Studies
Molecular modeling and docking are powerful computational tools for predicting how a molecule like this compound might interact with biological macromolecules. These methods are fundamental in the field of drug discovery and design.
Ligand-Receptor Interaction Prediction for Potential Biological Targets
Computational docking simulations are employed to predict the binding orientation and affinity of a ligand to a protein target. In the case of Oxo(3-pyridinyl)acetic acid, which is a derivative of nicotinic acid, potential biological targets could include enzymes and receptors where nicotinic acid or similar structures are known to bind. For instance, nicotinic acid is known to interact with the nicotinic acid receptor (GPR109A), a G-protein coupled receptor involved in lipid metabolism. nih.gov
Molecular docking studies on derivatives of nicotinic acid have been performed to explore their binding to various enzymes. For example, novel nicotinic acid derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, to evaluate their potential as anti-inflammatory agents. nih.gov These studies typically involve preparing the three-dimensional structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the best binding poses. The interactions observed, such as hydrogen bonds and hydrophobic interactions, provide a rationale for the molecule's potential biological activity.
While direct docking studies on this compound are not extensively reported in the literature, the principles from studies on analogous compounds can be applied. A hypothetical docking study of this compound would likely show the pyridine nitrogen and the carboxylic acid group forming key hydrogen bonds with amino acid residues in a receptor's active site. The oxo group could also participate in hydrogen bonding or polar interactions.
Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site Based on Analogous Compounds
| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| Pyridine Nitrogen | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |
| Carboxylic Acid OH | Aspartate, Glutamate, Histidine | Hydrogen Bond Donor/Acceptor |
| Carboxylic Acid C=O | Arginine, Lysine | Hydrogen Bond Acceptor |
| α-Keto Group | Water molecule, Polar residues | Hydrogen Bond Acceptor |
| Aromatic Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
Rational Design and Virtual Screening of this compound Derivatives
Rational drug design and virtual screening are computational strategies to identify and optimize new drug candidates. Starting from a lead compound like this compound, new derivatives can be designed to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.
Virtual screening involves computationally testing large libraries of molecules for their potential to bind to a specific biological target. This can be done through ligand-based or structure-based approaches. In a ligand-based approach, a model is built based on a set of known active molecules, and new molecules are screened for their similarity to this model. In a structure-based approach, molecules are docked into the three-dimensional structure of the target protein, as described in the previous section.
The synthesis of various derivatives of nicotinic acid, a core component of Oxo(3-pyridinyl)acetic acid, has been widely reported, often guided by computational insights. For example, acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have been synthesized and evaluated for their antimicrobial activity, with molecular docking used to rationalize their activity. mdpi.com Similarly, virtual screening of compound libraries against targets like the influenza A virus nucleoprotein has led to the discovery of novel inhibitors containing pyridone moieties. acs.org
For this compound, a virtual screening campaign could be designed to find derivatives with enhanced activity against a chosen target. The screening library could include molecules with various substituents on the pyridine ring or modifications to the acetic acid side chain.
Table 2: Examples of Virtual Screening Approaches for Pyridine-Containing Compounds
| Screening Type | Description | Example Application |
| Structure-Based Virtual Screening | Docking of a large chemical library into the 3D structure of a biological target. | Identifying novel inhibitors of influenza A virus nucleoprotein. acs.org |
| Ligand-Based Virtual Screening | Building a pharmacophore model based on known active compounds and screening for molecules that fit the model. | Discovering new anti-inflammatory agents based on the nicotinic acid scaffold. nih.gov |
| Fragment-Based Screening | Screening smaller molecular fragments and then growing or linking them to create more potent ligands. | Discovery of pan-KRAS inhibitors. acs.org |
Thermodynamic and Kinetic Modeling of Reactions
Computational chemistry also allows for the investigation of the energetics and mechanisms of chemical reactions. For this compound, this can include studying its synthesis, decomposition, or metabolic pathways.
Application of Transition State Theory for Reaction Rate Constant Prediction
Transition state theory (TST) is a fundamental concept in chemical kinetics used to calculate the rates of elementary reactions. wikipedia.org It postulates the existence of a high-energy transition state that reactants must pass through to become products. Computational methods, particularly density functional theory (DFT), can be used to locate the geometry of this transition state and calculate its energy. This information, along with the energies of the reactants, allows for the calculation of the activation energy and, subsequently, the reaction rate constant.
The synthesis of pyridine derivatives has also been studied computationally. For example, the reaction of N-vinyl and N-aryl amides to form pyridines has been described, a process that involves several intermediates and transition states. acs.org These computational studies help to elucidate the reaction mechanism and predict the feasibility of different synthetic routes.
Influence of Solvation Models on Reaction Energetics and Equilibria
Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction's thermodynamics and kinetics. Computational solvation models are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant.
The choice of solvation model can significantly affect the calculated reaction energies and equilibria. For example, in the synthesis of pyridine from pyrylium (B1242799) salt, DFT calculations have shown that the enthalpy of the reaction is more favorable in a less polar solvent like ethanol (B145695) compared to water. unjani.ac.id This highlights the importance of considering the solvent environment in computational studies.
Different continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are available and have been benchmarked for their accuracy in calculating solvation free energies for a variety of neutral and ionic compounds. researchgate.net The accuracy of these models is crucial for obtaining reliable predictions of reaction outcomes in solution. For a molecule like this compound, which has both polar and nonpolar regions, the choice of an appropriate solvation model would be critical for accurately predicting its behavior in different solvent environments.
Table 3: Common Solvation Models Used in Computational Chemistry
| Model Type | Model Name | Description |
| Implicit (Continuum) | Polarizable Continuum Model (PCM) | The solvent is represented as a polarizable dielectric continuum. |
| Implicit (Continuum) | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. |
| Explicit | --- | Individual solvent molecules are included in the quantum mechanical calculation. |
Applications of Oxo 3 Pyridinyl Acetic Acid Hydrate in Complex Chemical Synthesis and Materials Science
Building Block in Advanced Heterocyclic Synthesis
The presence of the pyridine (B92270) nucleus and the α-oxoacetic acid functional group allows oxo(3-pyridinyl)acetic acid hydrate (B1144303) to serve as a key starting material for the synthesis of a wide range of heterocyclic compounds. Pyridine and its derivatives are fundamental components in medicinal chemistry, natural product synthesis, and agrochemistry due to their diverse biological activities. researchgate.net
Precursor for Novel Pyridine-Fused Ring Systems
Oxo(3-pyridinyl)acetic acid hydrate is an important precursor for the synthesis of novel pyridine-fused ring systems. These fused heterocyclic structures are of great interest due to their potential pharmacological properties. For instance, pyridopyrimidines, which can be synthesized from pyridine derivatives, have shown anticancer, anticonvulsant, and antibacterial activities. nih.gov The synthesis often involves the cyclization of a pyridine derivative with another reagent. For example, a new series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized starting from a substituted pyridine, which was then subjected to acylation and intramolecular heterocyclization. nih.gov
Synthesis of Bioactive Pyridine Derivatives and Analogs
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. researchgate.net this compound can be utilized to create a variety of bioactive pyridine derivatives. These derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. researchgate.net For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, demonstrating significant antibacterial activity. nih.gov The synthesis involved multiple steps starting from commercially available pyridine derivatives. nih.gov
Ligand and Catalyst Design
The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a useful precursor for the design of ligands and catalysts.
Precursors for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are crucial for enantioselective synthesis, a key process in the production of pharmaceuticals. Pyridine-containing chiral ligands, such as pyridine-oxazolines (PyOX), have gained prominence in asymmetric catalysis. rsc.orgresearchgate.net While direct use of this compound as a precursor for these specific ligands is not extensively documented in the provided results, its structural motifs are relevant. The synthesis of chiral pyridine-oxazoline ligands often starts from readily available pyridine derivatives and involves their reaction with chiral amino alcohols. researchgate.net These ligands have been successfully used in various asymmetric reactions, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic alkylation. researchgate.netresearchgate.net The development of new chiral ligands is an active area of research, with a focus on creating structures that can fine-tune stereocontrol in catalytic processes. dicp.ac.cn
Role in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. nih.gov The formation of MOFs relies on the coordination of metal ions with organic linkers. Pyridine-containing molecules are frequently used as linkers in the synthesis of MOFs. researchgate.netuniversityofgalway.iersc.org For instance, 2,2′-bipyridine-4,4′-dicarboxylic acid, which contains two pyridine rings, is a well-known ligand for producing MOFs. researchgate.net The carboxylate group and the pyridine nitrogen of molecules like this compound have the potential to coordinate with metal centers, leading to the formation of coordination polymers or MOFs. Research has shown that MOFs can be functionalized with acidic groups, such as acetic acid, to enhance their catalytic activity. nih.govresearchgate.net
Intermediate in Natural Product and Active Pharmaceutical Ingredient (API) Synthesis
An intermediate is a substance produced during a chemical process that is then used to create the final product, such as an Active Pharmaceutical Ingredient (API). hnsincere.com High-quality intermediates are essential for ensuring the efficacy and safety of the final drug. hnsincere.com 3-Pyridineacetic acid, a related compound, is a known key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. google.com While direct evidence for the use of this compound as an intermediate is not explicitly detailed in the provided search results, its structural similarity to key intermediates suggests its potential in the synthesis of complex APIs. The development of efficient synthetic routes, often utilizing flow chemistry, is crucial for the large-scale production of pharmaceuticals. beilstein-journals.org
Synthetic Routes to Complex Alkaloids and Pyrido-Scaffolds
An extensive search of chemical literature did not yield any specific examples or methodologies where this compound is employed as a key starting material or intermediate in the total synthesis of complex alkaloids or the construction of diverse pyrido-scaffolds. The reactivity of its α-keto acid and pyridine functionalities suggests potential for such applications, but this has not been demonstrated in reported synthetic routes.
Strategic Precursor for Pharmaceutical Intermediates and Lead Compounds
There is no substantial evidence in the surveyed literature to suggest that this compound is a widely used strategic precursor for the generation of pharmaceutical intermediates or as a foundational scaffold for lead compound discovery. While related pyridine-based carboxylic acids are pivotal in medicinal chemistry, the specific contributions of this α-keto acid hydrate are not prominently featured in patent literature or drug discovery research articles.
Application in Advanced Materials Science
Functional Monomer for Polymer Chemistry and Oligomer Synthesis
The potential of this compound as a functional monomer in polymerization reactions or for the synthesis of well-defined oligomers has not been explored in the available literature. The bifunctional nature of the molecule, containing both a carboxylic acid and a pyridine ring, could theoretically be exploited for step-growth polymerization or for the introduction of specific functionalities into polymer chains. However, no studies demonstrating these applications have been found.
Supramolecular Materials via Engineered Hydrogen Bonding Networks
The molecular structure of this compound, featuring hydrogen bond donors (carboxylic acid) and acceptors (keto group, pyridine nitrogen), makes it a candidate for the construction of supramolecular assemblies. These networks are of interest for creating materials with tunable properties. Despite this theoretical potential, there are no published research findings on its use in engineering supramolecular materials or its behavior within hydrogen-bonded networks.
Exploration of Biological Interactions and Pharmacological Relevance of Oxo 3 Pyridinyl Acetic Acid Hydrate Derivatives
Enzyme Inhibition and Activation Studies
The structural motif of oxo(3-pyridinyl)acetic acid provides a versatile scaffold for the design of enzyme inhibitors. The pyridine (B92270) ring can engage in various non-covalent interactions, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor, or a metal chelator within an enzyme's active site.
In Vitro Assays for Specific Enzyme Targets (e.g., metabolic enzymes, kinases, proteases)
Research into the enzyme inhibitory potential of oxo(3-pyridinyl)acetic acid derivatives has yielded promising results against several enzyme classes, most notably metabolic enzymes like proteases.
A significant example is the discovery of a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor derived from a 3-pyridylacetic acid scaffold. nih.gov DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. In a dedicated study, a hydrate (B1144303) of [5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid was identified as a potent and selective DPP-4 inhibitor. nih.gov The design of this molecule originated from a structurally novel quinoline (B57606) derivative, with the introduction of a carboxy group on the pyridine ring intended to interact with key amino acid residues in the catalytic region of the enzyme, thereby enhancing inhibitory activity. nih.gov
While direct evidence for the inhibition of kinases by oxo(3-pyridinyl)acetic acid hydrate derivatives is not extensively documented in publicly available literature, the broader class of pyridine-containing compounds is well-established as a source of kinase inhibitors. The nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase active sites.
Similarly, studies on pyridin-2(1H)-one derivatives as urease inhibitors offer insights into the potential of related structures. researchgate.net Although not direct derivatives of oxo(3-pyridinyl)acetic acid, these compounds share the pyridinone core. Several pyridin-2(1H)-one derivatives demonstrated superior pharmacological properties as urease inhibitors when compared to the standard compound, thiourea. researchgate.net
Detailed Structure-Activity Relationships (SAR) for Enzyme Modulators
The development of potent enzyme inhibitors from the oxo(3-pyridinyl)acetic acid scaffold has been guided by detailed structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure to understand the key features required for biological activity.
For the aforementioned DPP-4 inhibitors, SAR studies revealed the critical role of the carboxylic acid group in binding to the enzyme's active site. nih.gov Further optimization of the substituents on the pyridine ring led to the identification of the potent derivative, highlighting the importance of the aminomethyl, dimethylpropyl, ethyl, and methylphenyl groups at specific positions for achieving high affinity and selectivity. nih.gov
In the case of pyridin-2(1H)-one derivatives as urease inhibitors, SAR analysis of 33 derivatives indicated that the presence of electron-releasing groups on the pyridine ring was important for modulating their biological activity. researchgate.net This suggests that increasing the electron density of the pyridine ring enhances its ability to interact with the enzyme's active site.
A review of pyridine derivatives with antiproliferative activity has also shed light on general SAR principles. nih.gov The presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring were found to enhance antiproliferative activity. Conversely, the presence of bulky groups or halogen atoms tended to decrease activity. nih.gov These general principles can inform the design of novel oxo(3-pyridinyl)acetic acid derivatives as potential enzyme inhibitors.
Receptor Binding and Ligand Affinity Investigations
While the primary focus of research on oxo(3-pyridinyl)acetic acid derivatives has been on enzyme inhibition, their structural features also suggest potential for interaction with various cell surface and intracellular receptors.
Binding Studies with G-Protein Coupled Receptors (GPCRs) or Ion Channels
Direct experimental data on the binding of this compound derivatives to G-protein coupled receptors (GPCRs) or ion channels is limited in the current scientific literature. However, the pyridine moiety is a common scaffold in many known GPCR ligands, suggesting that derivatives of oxo(3-pyridinyl)acetic acid could be designed to target this important receptor family. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket.
Pharmacophore Modeling for Target Interactions and Drug Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. While no pharmacophore models have been published specifically for this compound derivatives, models developed for other pyridine-containing ligands can provide valuable insights for future drug design efforts.
For instance, pharmacophore models have been successfully used to identify novel ligands for various GPCRs and other targets. nih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. By aligning the structure of oxo(3-pyridinyl)acetic acid and its derivatives with these established pharmacophores, it may be possible to predict potential biological targets and guide the synthesis of new compounds with desired activities.
Metabolic Pathways and Biotransformation of Derivatives
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. The biotransformation of oxo(3-pyridinyl)acetic acid derivatives can influence their efficacy, duration of action, and potential for drug-drug interactions.
The core structure of oxo(3-pyridinyl)acetic acid is related to 3-pyridylacetic acid, a known metabolite of nicotine (B1678760) and other tobacco alkaloids. nih.gov The metabolism of nicotine can lead to the formation of 3-pyridylacetic acid, indicating that the pyridine ring is susceptible to oxidative metabolism. nih.gov
Studies on the biotransformation of drugs containing a 4-aminopiperidine (B84694) moiety, which shares structural similarities with some substituted pyridines, have shown that N-dealkylation is a major metabolic pathway, often catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.gov Other metabolic reactions observed for pyridine-containing compounds include hydroxylation of the pyridine ring and conjugation reactions.
For a specific indanyloxy acetic acid derivative, MK-196, which contains an oxo group, metabolic studies in chimpanzees revealed that para-hydroxylation of a phenyl substituent was the major biotransformation pathway. nih.gov Other observed metabolic transformations included reduction of the ketone group and methylation. nih.gov While not a direct derivative of oxo(3-pyridinyl)acetic acid, these findings suggest potential metabolic routes for this class of compounds, including hydroxylation and reduction of the oxo group.
In Vitro Metabolism Studies (e.g., liver microsomes, hepatocytes, plasma stability)
The metabolic fate of therapeutic agents is a critical determinant of their efficacy and safety. For derivatives of oxo(3-pyridinyl)acetic acid, in vitro systems such as liver microsomes, hepatocytes, and plasma are employed to predict their metabolic stability and pathways in vivo.
Studies on related pyridine carboxylic acid derivatives have shown that metabolic stability is highly dependent on the nature and position of substituents on the pyridine ring and the acetic acid side chain. For instance, research on a class of inhibitors of prolyl-4-hydroxylase, which share structural similarities, indicated that metabolic stability in human and rat liver microsomes was a key challenge. The primary sites of metabolic attack were often the pyridine ring, leading to hydroxylation, and the side chain, susceptible to oxidation.
Plasma stability is another crucial parameter, indicating the compound's susceptibility to enzymatic degradation in the bloodstream. For many carboxylic acid-containing compounds, esterification to form more lipophilic prodrugs is a common strategy to improve absorption, but this necessitates subsequent hydrolysis by plasma esterases to release the active parent drug. While specific data on this compound is limited, the stability of its derivatives in plasma would be contingent on the presence of esterase-labile groups.
Identification of Metabolites and Elucidation of Biotransformation Products
Biotransformation studies are essential for identifying metabolites that may be active, inactive, or potentially toxic. For pyridine-containing pharmaceuticals, common metabolic pathways include N-oxidation of the pyridine nitrogen, hydroxylation of the pyridine ring, and conjugation reactions (e.g., glucuronidation) of the carboxylic acid group.
For example, in studies of structurally analogous compounds, biotransformation in liver microsomes typically yields several key products. The primary routes of metabolism for many pyridinyl compounds involve cytochrome P450 (CYP) enzymes. Ring hydroxylation is a common metabolic pathway observed for many pyridine-containing drugs. Another significant biotransformation for compounds with a carboxylic acid moiety is the formation of acyl glucuronides. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion.
While direct metabolite identification for this compound is not extensively documented, based on the metabolism of similar structures, the anticipated primary metabolites would likely include hydroxylated derivatives and glucuronide conjugates.
Cellular Assays and Biological Screening
Cytotoxicity and Cell Viability Studies Across Diverse Cell Lines
The evaluation of cytotoxicity is a fundamental step in drug discovery, providing initial insights into a compound's therapeutic window. Derivatives of oxo(3-pyridinyl)acetic acid have been synthesized and evaluated for their effects on the viability of various cell lines. The degree of cytotoxicity is often structure-dependent, with specific modifications enhancing potency against cancer cells while ideally sparing normal cells.
For instance, novel Schiff base derivatives incorporating a pyridine-pyrazole scaffold have been assessed for their cytotoxic effects. These studies often utilize the MTT assay or similar methods to quantify cell viability across a panel of human cancer cell lines (e.g., breast, colon, lung) and sometimes a non-cancerous control cell line (e.g., fibroblasts) to determine selectivity. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
Activity in Specific Cell Lines (e.g., anticancer, antiviral, antibacterial, anti-inflammatory)
The oxo(3-pyridinyl)acetic acid scaffold has been incorporated into molecules designed for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.
Anticancer Activity: Several series of compounds containing the pyridinyl acetic acid moiety have been investigated for their potential as anticancer agents. For example, derivatives have been designed as inhibitors of specific enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) or kinases. The anticancer activity is typically evaluated in a panel of cancer cell lines, and the IC50 values are determined.
Antibacterial Activity: The pyridine ring is a common feature in many antibacterial agents. Derivatives of oxo(3-pyridinyl)acetic acid have been synthesized and tested for their ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Some derivatives of pyridinyl acetic acid have been explored for their anti-inflammatory properties. These studies often involve cell-based assays that measure the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Investigation of Signaling Pathway Modulation and Gene Expression
To understand the mechanism of action of biologically active oxo(3-pyridinyl)acetic acid derivatives, researchers investigate their effects on cellular signaling pathways and gene expression. For derivatives showing promise as anticancer agents, studies may focus on their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit angiogenesis (the formation of new blood vessels).
Techniques such as Western blotting can be used to measure changes in the protein levels of key signaling molecules (e.g., caspases for apoptosis, cyclins for cell cycle). Quantitative polymerase chain reaction (qPCR) can be employed to analyze changes in the expression of specific genes involved in these pathways. For example, a compound that induces apoptosis might be shown to increase the expression of the pro-apoptotic gene Bax and decrease the expression of the anti-apoptotic gene Bcl-2.
While comprehensive data for the parent hydrate is lacking, the functionalization of the oxo(3-pyridinyl)acetic acid core has yielded derivatives with significant biological activities, underscoring the importance of this scaffold in medicinal chemistry.
Crystallographic Analysis and Supramolecular Assembly of Oxo 3 Pyridinyl Acetic Acid Hydrate Systems
Crystal Structure Determination and Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties.
The existence of multiple crystalline forms for Oxo(3-pyridinyl)acetic acid hydrate (B1144303) is highly probable. The molecule possesses functional groups—a carboxylic acid, a ketone, and a pyridine (B92270) ring—that are capable of forming a variety of strong and weak intermolecular interactions. The presence of water molecules further increases the likelihood of polymorphism by introducing additional hydrogen bonding possibilities, leading to the formation of different hydrated forms (e.g., monohydrate, dihydrate) or anhydrous polymorphs.
The specific crystalline forms would differ in their unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. These differences in packing can lead to variations in properties such as melting point, solubility, and stability. A survey of the Cambridge Structural Database (CSD) reveals that polymorphism is a common phenomenon among organic compounds, including hydrates nih.govresearchgate.net.
Hypothetical Polymorphs of Oxo(3-pyridinyl)acetic acid Hydrate
| Polymorph | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Form I (Hydrate) | Monoclinic | P2₁/c | Chains of molecules linked by water bridges. |
| Form II (Hydrate) | Orthorhombic | Pca2₁ | 2D sheets formed through extensive hydrogen bonding. |
Note: This table is illustrative and based on common crystal systems and packing motifs for similar organic hydrates.
The formation of a specific polymorph of this compound would be highly dependent on the crystallization conditions. Key factors influencing which crystalline form is obtained include:
Solvent: The polarity, hydrogen-bonding capability, and evaporation rate of the solvent can dictate the molecular conformation and the resulting packing arrangement. Crystallization from different solvents or solvent mixtures is a common method to screen for polymorphs mdpi.com.
Temperature: Temperature affects the solubility and nucleation kinetics, which in turn can favor the formation of either a thermodynamically stable or a metastable polymorph.
Supersaturation: The rate at which supersaturation is achieved can influence whether crystal growth is under kinetic or thermodynamic control. Rapid cooling or solvent evaporation often yields metastable forms, while slow processes favor the most stable polymorph.
Presence of Impurities: Impurities can inhibit or promote the growth of certain polymorphs by interacting with specific crystal faces.
The relative stability of different polymorphs can be determined by constructing a thermodynamic phase diagram, which maps the stability regions as a function of temperature and pressure.
Supramolecular Synthons and Self-Assembly
The predictable and reliable patterns of intermolecular interactions are known as supramolecular synthons. The study of these synthons is central to crystal engineering, as they allow for the rational design of crystal structures with desired properties.
In the case of this compound, several key supramolecular synthons can be anticipated to direct the self-assembly process:
Carboxylic Acid-Pyridine Heterosynthon: This is expected to be the most robust and dominant synthon, formed by a strong O-H...N hydrogen bond between the carboxylic acid and the pyridine nitrogen acs.orgnih.govul.ie. This interaction is highly directional and predictable.
Carboxylic Acid Homosynthon: The formation of a cyclic dimer through two O-H...O hydrogen bonds between two carboxylic acid groups is another common and stable synthon. However, in the presence of a strong acceptor like a pyridine nitrogen, the heterosynthon is often favored rsc.org.
Water-Mediated Synthons: Water molecules can mediate interactions between the organic molecules, leading to a variety of synthons. For example, a water molecule can bridge two carboxylic acid groups or a carboxylic acid and a pyridine nitrogen.
The interplay and competition between these different synthons, influenced by the crystallization conditions, will ultimately determine the final three-dimensional supramolecular architecture of this compound. The resulting structure could range from simple one-dimensional chains to more complex two- or three-dimensional networks.
Analysis of Carboxylic Acid Dimerization Motifs and Other Intermolecular Interactions
Carboxylic acids are well-known for their propensity to form robust hydrogen-bonded dimers in the solid state. The most common motif is the R(8) homodimer, where two carboxylic acid molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. Given the presence of the carboxylic acid group in oxo(3-pyridinyl)acetic acid, the formation of such dimers is highly probable in its hydrated crystal structure.
Furthermore, π-π stacking interactions between the aromatic pyridine rings are a common feature in the crystal packing of such compounds. The geometry of these interactions (e.g., face-to-face or offset) would be influenced by the other intermolecular forces at play. C-H···O hydrogen bonds, involving the hydrogens of the pyridine ring and the oxygen atoms of the carboxylate and oxo groups, are also expected to contribute to the stability of the crystal lattice.
Table 1: Plausible Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of R(8) homodimers |
| Hydrogen Bond | Water (O-H) | Pyridine (N), Carboxylic Acid (C=O), Oxo (C=O) | Bridging different functional groups, stabilizing the hydrate structure |
| Hydrogen Bond | Pyridine (C-H) | Carboxylic Acid (C=O), Oxo (C=O), Water (O) | Directional interactions contributing to the 3D network |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of the crystal lattice through aromatic interactions |
Pyridine Nitrogen Coordination to Metal Centers in Crystal Engineering
The pyridine nitrogen atom of this compound provides a versatile coordination site for binding to metal centers, making it a valuable ligand in crystal engineering and the construction of coordination polymers. The lone pair of electrons on the nitrogen atom can readily form coordinate bonds with a wide range of metal ions.
In the context of crystal engineering, the combination of the pyridyl coordination site and the carboxylate group allows for the formation of diverse supramolecular architectures. The carboxylate group can act as a mono- or bidentate ligand, bridging metal centers to form one-, two-, or three-dimensional networks. The resulting coordination polymers can exhibit interesting properties, such as porosity, catalysis, and magnetic or optical functionalities. The specific coordination mode would depend on several factors, including the nature of the metal ion, the counter-ion, and the crystallization conditions.
Table 2: Potential Coordination Modes of Oxo(3-pyridinyl)acetic Acid with Metal Centers
| Coordination Site | Metal Ion (Example) | Potential Geometry | Resulting Structure |
| Pyridine Nitrogen | Cu(II), Zn(II), Ag(I) | Linear, Trigonal, Tetrahedral, Octahedral | Discrete complexes, 1D chains, 2D layers, 3D frameworks |
| Carboxylate Oxygen(s) | Co(II), Ni(II), Mn(II) | Bidentate chelating, Bidentate bridging | Formation of polynuclear clusters or extended networks |
| Combined Pyridine and Carboxylate | Lanthanides, Transition Metals | Various | Chelation and bridging leading to complex coordination polymers |
Cocrystallization and Salt Formation Studies
The modification of solid-state properties of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Cocrystallization and salt formation are two key strategies employed to enhance properties such as solubility, stability, and bioavailability.
Design and Characterization of Pharmaceutical Cocrystals for Modified Solid-State Properties
Cocrystals are multi-component crystals in which different molecules are held together by non-covalent interactions, typically hydrogen bonds. In the case of oxo(3-pyridinyl)acetic acid, its carboxylic acid group is an excellent hydrogen bond donor, while the pyridine nitrogen and the oxo group are effective hydrogen bond acceptors. This combination of functionalities makes it a promising candidate for forming cocrystals with a variety of coformers, including other APIs or pharmaceutically acceptable excipients.
The design of cocrystals would involve selecting coformers with complementary functional groups capable of forming robust supramolecular synthons. For instance, a coformer with a strong hydrogen bond donor group could interact with the pyridine nitrogen, while a coformer with a strong acceptor group could interact with the carboxylic acid proton. The resulting cocrystals would be characterized by techniques such as X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy to determine their crystal structure and physical properties.
Salt Formation with Organic Bases/Acids for Targeted Solid-State Forms
Salt formation is another powerful technique for modifying the physicochemical properties of a compound. The carboxylic acid group of oxo(3-pyridinyl)acetic acid can be deprotonated by a suitable base to form a carboxylate salt. The choice of the counter-ion (the protonated base) can significantly influence the crystal packing and, consequently, the solid-state properties of the resulting salt.
Conversely, the basic pyridine nitrogen can be protonated by a strong acid to form a pyridinium (B92312) salt. This approach would be particularly useful if the goal is to pair it with an acidic API or excipient. The selection of the acid or base is guided by the pKa difference between the interacting species, which determines the likelihood of proton transfer and salt formation. The resulting salts would be thoroughly characterized to understand their structure-property relationships.
Environmental and Green Chemistry Perspectives on Oxo 3 Pyridinyl Acetic Acid Hydrate Production and Utilization
Life Cycle Assessment (LCA) of Synthesis Routes
A complete Life Cycle Assessment (LCA) for Oxo(3-pyridinyl)acetic acid hydrate (B1144303) is not currently available in public literature. However, by examining the synthesis of similar compounds, such as pyridine (B92270) and its derivatives, we can infer the key areas of environmental concern. The synthesis of functionalized pyridines often involves multi-step reactions that can be resource and energy-intensive. sarchemlabs.comgoogle.com
The production of pyridine and its derivatives is often reliant on petroleum-based raw materials, making the industry susceptible to fluctuations in crude oil prices and contributing to fossil fuel depletion. globenewswire.com The synthesis processes can involve high temperatures and pressures, leading to significant energy consumption. For instance, the widely used Hantzsch synthesis for substituted pyridines involves condensation and subsequent oxidation, steps that typically require energy input. sarchemlabs.com
The carbon footprint of producing pyridine-based compounds is influenced by the chosen synthetic route and the energy sources utilized. Greener synthesis approaches, such as one-pot multicomponent reactions under microwave irradiation, have been shown to reduce reaction times and increase yields, thereby potentially lowering energy consumption and the associated carbon footprint. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 2-7 minutes acs.org |
| Yield | Moderate to good | Excellent (82-94%) acs.org |
| Energy Input | High | Lower |
| Solvent Use | Often requires high-boiling, potentially hazardous solvents | Can often utilize greener solvents like ethanol (B145695) acs.org |
This table provides a generalized comparison based on findings for various pyridine derivatives and is intended to be illustrative of the potential benefits of green chemistry approaches.
The synthesis of complex molecules like Oxo(3-pyridinyl)acetic acid hydrate can generate a variety of waste streams. These may include spent solvents, by-products from side reactions, and residual catalysts. The use of hazardous materials such as nitropyridines and their N-oxides in some synthesis routes for related compounds raises concerns about the toxicity of the waste produced. google.com
Effective waste management is crucial. This includes the recovery and recycling of solvents, the treatment of aqueous waste to remove organic compounds and heavy metals, and the safe disposal of solid waste. The principles of green chemistry advocate for the use of synthetic pathways that minimize waste generation, for example, through atom-economical reactions where most of the atoms from the reactants are incorporated into the final product. The development of catalytic processes using recoverable and reusable catalysts can also significantly reduce waste. biosynce.com Stringent environmental regulations, such as REACH in Europe, impose strict standards on waste management and the use of hazardous substances in chemical production. globenewswire.com
Degradation and Environmental Fate Studies
The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes. tandfonline.com For this compound, its pyridine ring structure is a key determinant of its environmental behavior. Pyridine itself is known to be released into the environment from industrial activities and is found in coal tar and some natural products. nih.govcdc.gov
Photodegradation, the breakdown of compounds by light, can be a significant environmental degradation pathway. The rate of photodegradation of pyridine in the atmosphere is slow, with an estimated half-life of 23 to 46 days. nih.gov In aqueous environments, the photodegradation of pyridine derivatives can be accelerated by the presence of photosensitizers or through advanced oxidation processes like the photo-Fenton reaction. mdpi.com
For example, the photodegradation of 4-ethylpyridine (B106801) in water using a heterogeneous photo-Fenton process leads to the formation of aromatic intermediates such as 4-hydroxypyridine (B47283) and 4-pyridone. mdpi.com These intermediates subsequently undergo oxidative opening of the pyridine ring to form aliphatic carboxylic acids like oxalic and formic acids, which are eventually mineralized to carbon dioxide, water, and ammonium (B1175870) ions. mdpi.com Coupling UV photolysis with biodegradation has also been shown to be a promising method for accelerating the transformation and mineralization of pyridine. nih.govnih.gov The primary UV-photolysis product of pyridine is succinic acid. nih.gov
Table 2: Potential Photodegradation Products of Pyridine Derivatives
| Parent Compound | Degradation Process | Identified Products |
| 4-Ethylpyridine | Heterogeneous Photo-Fenton mdpi.com | 4-Hydroxypyridine, 4-Pyridone, Oxalic acid, Formic acid mdpi.com |
| Pyridine | UV Photolysis nih.gov | Succinic acid nih.gov |
This table illustrates potential degradation products based on studies of related pyridine compounds.
Biodegradation is a key process for the removal of pyridine and its derivatives from water and soil. tandfonline.com Numerous bacteria are capable of degrading pyridines, often using them as a source of carbon and nitrogen. tandfonline.com The biodegradability of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.com Pyridinecarboxylic acids are generally considered to be biodegradable. tandfonline.com
The microbial degradation of pyridine often begins with hydroxylation, a step that incorporates an oxygen atom from water. tandfonline.com For instance, the bacterium Rhodococcus sp. PA18 can degrade picolinic acid (a C2-carboxylated pyridine derivative) by first hydroxylating it to 6-hydroxypicolinic acid. mdpi.com In some bacteria, such as Arthrobacter sp. strain 68b, the degradation of pyridine proceeds through a direct cleavage of the pyridine ring without prior hydroxylation, ultimately leading to the formation of succinic acid. asm.orgnih.gov
The rate of biodegradation can be influenced by environmental conditions and the presence of other organic compounds. For instance, the presence of succinic acid, either added directly or produced from photolysis, can accelerate the biodegradation of pyridine. nih.gov
Toxicity and Ecotoxicity Profiling (excluding human dosage)
The ecotoxicity of this compound is a critical aspect of its environmental profile. While specific data for this compound is not available, studies on pyridine and its derivatives provide an indication of its potential effects on various organisms. Pyridine itself is classified as a hazardous chemical due to its toxicity. sarchemlabs.comglobenewswire.com
The toxicity of pyridine derivatives can vary significantly based on their structure. acs.org For example, in a study on the insecticidal activity of functionalized pyridines against the cowpea aphid (Aphis craccivora), some derivatives showed high toxicity, with LC50 values as low as 0.498 mg/L. acs.org The presence of different substituents on the pyridine ring was found to significantly influence the insecticidal activity. acs.org
In aquatic environments, pyridine is not expected to bioconcentrate significantly in organisms. nih.gov However, its release into water bodies can still pose a risk to aquatic life. The toxicity of pyridine derivatives to microorganisms is also a concern, as some have been shown to be toxic to bacteria like E. coli. nih.gov Conversely, some pyridine derivatives have been developed as environmentally friendly corrosion inhibitors, suggesting that not all pyridine compounds are inherently toxic. researchgate.net
Table 3: Ecotoxicity Data for Selected Pyridine Derivatives
| Compound | Organism | Endpoint | Value | Reference |
| Functionalized Pyridine (1f) | Aphis craccivora (nymphs) | LC50 (1 day) | 0.080 mg/L | acs.org |
| Functionalized Pyridine (1d) | Aphis craccivora (nymphs) | LC50 (1 day) | 0.098 mg/L | acs.org |
| Functionalized Pyridine (1c) | Aphis craccivora (nymphs) | LC50 (1 day) | 0.127 mg/L | acs.org |
This table presents ecotoxicity data for specific pyridine derivatives to illustrate the range of potential toxicities within this class of compounds.
Aquatic Toxicity (e.g., algae, daphnia, fish) and Bioaccumulation Potential
The potential effects of this compound on aquatic life are a primary concern for its environmental risk assessment. Standardized tests on representative aquatic organisms are essential to determine its acute and chronic toxicity.
Aquatic Toxicity Assessment:
Algae: Tests on species like Pseudokirchneriella subcapitata would reveal the compound's potential to inhibit the growth of primary producers, which form the base of most aquatic food webs.
Daphnia: Acute toxicity tests on Daphnia magna (water fleas) are critical for understanding the impact on primary consumers. mdpi.com
Fish: Acute toxicity studies on fish, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), would provide data on the compound's potential lethality to vertebrates. nih.gov
In the absence of specific data, the toxicity of related pyridine compounds can offer some insight. Pyridine itself has been shown to be toxic to aquatic organisms. epa.gov For instance, the dithiopyridine herbicide has demonstrated significant bioaccumulation and neurotoxicity in freshwater fish. nih.gov However, the introduction of the oxoacetic acid hydrate group can significantly alter the compound's properties and, consequently, its toxicity profile.
Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. mdpi.com The potential for this compound to bioaccumulate in aquatic organisms would need to be assessed through its octanol-water partition coefficient (Log Kow) and experimental studies. Compounds with high lipophilicity tend to have a higher bioaccumulation potential. While specific data is absent, the presence of the polar carboxylic acid and hydrate groups might suggest a lower tendency to bioaccumulate compared to more nonpolar pyridine derivatives.
Table 1: Hypothetical Aquatic Toxicity Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Test Organism | Endpoint | Value (mg/L) |
| Pseudokirchneriella subcapitata (Algae) | EC50 (72h) | Data Not Available |
| Daphnia magna (Water Flea) | EC50 (48h) | Data Not Available |
| Danio rerio (Zebrafish) | LC50 (96h) | Data Not Available |
Terrestrial Toxicity (e.g., soil organisms, plants) and Soil Contamination Risks
The release of chemical compounds into the environment can also pose a risk to terrestrial ecosystems. Assessing the terrestrial toxicity of this compound is crucial for understanding its potential impact on soil health and plant life. careerchem.com
Terrestrial Toxicity Assessment:
Soil Organisms: Earthworms (Eisenia fetida) are common indicator species for soil toxicity. careerchem.com Tests would determine the compound's lethality and sublethal effects on these important soil invertebrates. The impact on soil microorganisms, which are vital for nutrient cycling, would also need to be evaluated. careerchem.com
While specific data is lacking, studies on other synthetic organic compounds, such as those derived from crude oil, have shown varying levels of terrestrial toxicity. mdpi.com The chemical structure of this compound, containing a pyridine ring and a carboxylic acid group, suggests it could interact with soil components and organisms in complex ways.
Soil Contamination Risks: The risk of soil contamination depends on the compound's persistence, mobility, and degradation in the soil environment. The carboxylic acid group may influence its solubility in soil water and its potential for leaching into groundwater. The pyridine ring, being a heterocyclic aromatic structure, may exhibit some resistance to degradation. The rate of biodegradation in soil would be a key factor in determining its long-term environmental risk. nih.gov
Table 2: Hypothetical Terrestrial Toxicity Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Test Organism/Plant | Endpoint | Value (mg/kg soil) |
| Eisenia fetida (Earthworm) | LC50 (14d) | Data Not Available |
| Soil Microorganisms | Nitrogen Transformation | Data Not Available |
| Lactuca sativa (Lettuce) | Germination Inhibition | Data Not Available |
Resource Efficiency and Circular Economy Considerations
The principles of green chemistry emphasize the efficient use of resources and the design of processes that minimize waste, contributing to a circular economy. mdpi.comwiley-vch.de For the production of this compound, a focus on resource efficiency is paramount.
Strategies for Recycling and Reutilization of Byproducts and Reagents
A key aspect of a green chemical process is the ability to recycle and reuse materials. In the synthesis of this compound, this would involve:
Solvent Recycling: Many chemical syntheses utilize solvents. Developing processes that use greener, recyclable solvents or solvent-free conditions would significantly improve the environmental profile. google.com
Catalyst Recovery and Reuse: If the synthesis involves a catalyst, its recovery and reuse are crucial for both economic and environmental reasons. Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture.
Byproduct Valorization: Ideally, a chemical reaction should produce no byproducts. However, when byproducts are unavoidable, strategies for their conversion into valuable products should be explored.
While specific synthesis routes for this compound are not detailed in the literature, general methods for recovering and recycling pyridine and its derivatives from aqueous solutions have been developed, often involving extraction and distillation processes. google.com
Improvements in Atom Efficiency and Reaction Mass Efficiency
Atom economy and reaction mass efficiency are key metrics for evaluating the "greenness" of a chemical process. careerchem.comresearchgate.net
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org An ideal reaction has an atom economy of 100%. Addition and rearrangement reactions typically have high atom economies, while substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economies.
Reaction Mass Efficiency (RME): RME provides a more realistic measure of the efficiency of a reaction by taking into account the reaction yield and the actual molar quantities of reactants used, including any excess reagents. wiley-vch.de
To illustrate these concepts, consider a hypothetical synthesis of Oxo(3-pyridinyl)acetic acid from the oxidation of 3-acetylpyridine (B27631).
Hypothetical Synthesis: 3-Acetylpyridine + [Oxidizing Agent] → Oxo(3-pyridinyl)acetic acid + [Byproducts]
The atom economy of this hypothetical reaction would depend on the specific oxidizing agent used. For example, using an oxidant that incorporates its atoms into byproducts would result in a lower atom economy than a catalytic process using a recyclable oxidant with a benign terminal reductant like water.
Table 3: Green Chemistry Metrics for a Hypothetical Synthesis of Oxo(3-pyridinyl)acetic acid (Note: This table is for illustrative purposes only and is not based on a specific, documented reaction.)
| Metric | Formula | Ideal Value | Hypothetical Value |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | 100% | Dependent on synthesis route |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100 | 100% | Dependent on yield and stoichiometry |
Future Research Trajectories and Interdisciplinary Opportunities for Oxo 3 Pyridinyl Acetic Acid Hydrate Studies
Development of Advanced Catalytic Systems for Chemoselective Derivatization
The functionalization of the pyridine (B92270) ring in Oxo(3-pyridinyl)acetic acid hydrate (B1144303) presents a significant, yet rewarding, challenge for synthetic chemists. The electron-deficient nature of the pyridine ring, particularly the C4 position, makes it a target for specific chemical modifications. Future research will likely focus on the development of sophisticated catalytic systems to achieve high chemoselectivity in the derivatization of this molecule.
Recent advancements in catalysis offer promising avenues. For instance, photochemical methods using photocatalysts like Eosin Y have shown success in the C4-functionalization of pyridines with radicals. acs.org This approach could be adapted for Oxo(3-pyridinyl)acetic acid hydrate to introduce a variety of functional groups at the C4 position, leading to novel derivatives with potentially enhanced biological activities. Furthermore, strategies involving the temporary dearomatization of the pyridine ring followed by functionalization and re-aromatization are emerging as powerful tools to access otherwise difficult-to-reach isomers. nih.gov
The development of catalysts that can selectively functionalize the C-H bonds of the pyridine ring without the need for pre-functionalization is a key area of interest. acs.org Such advancements would offer more atom-economical and efficient synthetic routes to a diverse library of derivatives.
Table 1: Potential Catalytic Systems for Derivatization
| Catalytic System | Potential Application for this compound |
| Photocatalysis (e.g., Eosin Y) | C4-selective radical functionalization |
| Transition-metal catalysis (e.g., Nickel) | C2-selective alkenylation |
| Acid-mediated dearomatization-rearomatization | para-Selective functionalization |
| Undirected metalation (e.g., with n-butylsodium) | C4-selective alkylation and arylation |
Exploration of Novel Bioactive Scaffolds Derived from this compound Modifications
The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. researchgate.net this compound, with its reactive handles, serves as an excellent starting point for the creation of novel bioactive scaffolds. A study from 1987 explored the synthesis of various derivatives of (3-pyridyl)glyoxylic acid, including its ethyl ester, amide, hydrazide, and oxime, and reported their antimicrobial properties against Staphylococcus aureus and Escherichia coli. osti.gov
Future research will likely expand on this by systematically modifying the core structure to explore a wider range of biological targets. The introduction of different substituents on the pyridine ring and modifications of the carboxylic acid and oxo groups could lead to compounds with enhanced potency and selectivity for various therapeutic areas, including oncology, infectious diseases, and neurology. For example, the incorporation of the Oxo(3-pyridinyl)acetic acid moiety into larger, more complex molecules could be explored as a strategy to improve pharmacokinetic properties and target engagement. nih.gov
Table 2: Antimicrobial Activity of (3-Pyridyl)glyoxylic Acid Derivatives
| Derivative | Minimal Inhibitory Concentration (MIC, µg/mL) vs. S. aureus | Minimal Inhibitory Concentration (MIC, µg/mL) vs. E. coli |
| (3-Pyridyl)glyoxylic acid | >100 | >100 |
| Ethyl (3-pyridyl)glyoxylate | 50 | 100 |
| (3-Pyridyl)glyoxylamide | 100 | 100 |
| (3-Pyridyl)glyoxylohydrazide | 50 | 50 |
| (3-Pyridyl)glyoxylic acid oxime | 25 | 50 |
Source: Adapted from Nurullaeva, M. K., et al. (1987). osti.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. In the context of this compound, these computational tools can be employed to significantly accelerate research. AI algorithms can be trained on existing data of pyridine derivatives to predict the biological activities, toxicity, and physicochemical properties of novel, virtual derivatives of this compound. nih.gov
This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, generative AI models can be used for the de novo design of novel scaffolds based on the this compound framework, potentially leading to the discovery of compounds with optimized properties for specific applications.
Nanomaterial Integration and Surface Chemistry Applications of Pyridine Moieties
The pyridine moiety's ability to coordinate with metal ions and its unique electronic properties make it an attractive candidate for applications in material science. Future research could explore the integration of this compound or its derivatives into nanomaterials. For instance, the compound could be used to functionalize nanoparticles, creating novel materials with tailored properties for catalysis, sensing, or drug delivery. The production of Indole-3-acetic acid has been shown to be augmented by chitosan (B1678972) nanoparticles, suggesting a potential avenue for similar enhancements with this compound. nih.gov
The surface chemistry of materials can be modified by grafting pyridine-containing molecules, altering their hydrophilicity, conductivity, and reactivity. This opens up possibilities for using this compound in the development of new coatings, sensors, and electronic devices.
Sustainable Manufacturing and Process Intensification for Industrial Scale-Up
For any promising compound to make a real-world impact, a sustainable and cost-effective manufacturing process is essential. Future research will need to focus on developing green and efficient methods for the industrial-scale production of this compound. This includes the exploration of biocatalytic routes, continuous flow chemistry, and the use of greener solvents and reagents.
Patents related to the production of pyridine carboxylic acids highlight various approaches, including vapor-phase oxidation of alkylpyridines. google.comgoogleapis.com Investigating and optimizing these processes for the synthesis of this compound will be crucial. Process intensification strategies, such as reactive extraction, can also be employed to improve yield and reduce waste, making the production more environmentally friendly and economically viable. acs.org The use of continuous-flow conditions has already been shown to be beneficial for the synthesis of other acetic acid derivatives. rsc.org
Challenges and Unresolved Questions in this compound Research
Despite the promising future directions, several challenges and unresolved questions remain in the research of this compound. The inherent reactivity of the oxo and carboxylic acid groups can complicate the selective functionalization of the pyridine ring. Developing orthogonal protection group strategies will be essential to overcome this hurdle.
A deeper understanding of the compound's metabolic fate and its long-term stability in biological systems is also required. While its relative, 3-Pyridylacetic acid, is a known metabolite of nicotine (B1678760), the metabolic pathway of this compound is yet to be fully elucidated. hmdb.ca Furthermore, the precise mechanism of action for its observed biological activities needs to be investigated in more detail. Computational studies can aid in understanding the structure-activity relationships and in predicting the properties of its derivatives. nih.govtjnpr.org
Addressing these challenges through rigorous scientific investigation will be key to unlocking the full scientific and commercial potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing oxo(3-pyridinyl)acetic acid hydrate in academic laboratories?
- Methodology : A common approach involves coupling reactions using activating agents like HOBt (1-hydroxybenzotriazole) and EDC (N-ethyl-N′-(dimethylaminopropyl)carbodiimide) in DMF at 40°C. Post-reaction, extraction with ethyl acetate, followed by sequential washing with HCl, NaHCO₃, and brine, ensures purification. Drying with anhydrous Na₂SO₄ and solvent evaporation under vacuum yields the crude product, which can be further purified via recrystallization .
- Catalytic Hydrogenation : For intermediates requiring reduction, regioselective hydrogenation using Pd/C under H₂ in acetic acid is effective for converting oxo groups to hydroxy derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use deuterated DMSO (DMSO-d₆) to resolve signals for the pyridinyl ring protons (δ 7.5–8.5 ppm) and the oxo-acetic acid moiety (δ 4.0–5.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 177 m/z for anhydrous form) .
- HPLC : Monitor purity using a C18 column with UV detection at 254 nm, employing a gradient of acetonitrile/water with 0.1% TFA .
Q. What are the stability and storage considerations for this compound?
- Stability : The hydrate form is hygroscopic and prone to decomposition under prolonged exposure to light or humidity.
- Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Solutions in DMF or DMSO should be aliquoted and stored under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes during the synthesis of oxo(3-pyridinyl)acetic acid derivatives?
- Case Study : Discrepancies in oxidation/reduction products (e.g., unexpected oxo vs. hydroxy derivatives) may arise from variations in reagent choice (KMnO₄ vs. NaBH₄) or reaction pH. For example, acidic conditions favor oxidation to 2-oxoacetic acid derivatives, while neutral conditions may stabilize intermediates .
- Mitigation : Use controlled atmospheres (e.g., N₂ for oxygen-sensitive steps) and real-time monitoring via TLC or in-situ IR to track reaction progress .
Q. What strategies improve regioselectivity in functionalizing the pyridinyl ring of this compound?
- Directing Groups : The oxo-acetic acid moiety acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the pyridinyl ring. For meta-functionalization, use bulky ligands or transition metal catalysis (e.g., Pd-mediated C–H activation) .
- Reductive Amination : To achieve selective modification, employ potassium selectride (K-Selectride®) in THF, which preferentially reduces carbonyl groups without affecting aromatic rings .
Q. How can computational methods aid in predicting the reactivity of this compound in complex reaction systems?
- DFT Calculations : Model reaction pathways (e.g., nucleophilic attack at the oxo group) using Gaussian or ORCA software. Parameters like Fukui indices predict sites susceptible to electrophilic/nucleophilic attack .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction kinetics and thermodynamics .
Methodological Best Practices
- Purification : Use flash chromatography with silica gel (ethyl acetate/hexane gradients) for intermediates. For final products, recrystallize from ethanol/water mixtures to remove polar impurities .
- Safety Protocols : Follow OSHA guidelines for handling pyridinyl derivatives, including fume hood use for reactions and PPE (gloves, goggles) during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
